![molecular formula C22H21N5O4 B2800955 N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251607-71-2](/img/structure/B2800955.png)

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

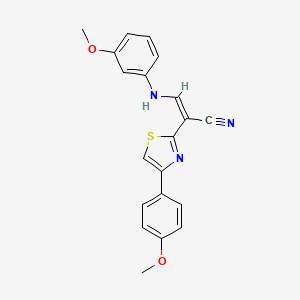

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Triazole compounds are synthesized under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

Molecular Structure Analysis

The triazole nucleus is present as a central structural component in a number of drug classes . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .

Wissenschaftliche Forschungsanwendungen

Discovery and Synthesis

Inhibitors of Soluble Epoxide Hydrolase : 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, related to the compound , were identified as inhibitors of soluble epoxide hydrolase. The triazine heterocycle is essential for high potency and selectivity, with phenyl group substitution reducing clearance and establishing good oral exposure (Thalji et al., 2013).

Antimicrobial Agents : A series of novel compounds derived from 1,2,3-triazole and piperidine were synthesized and showed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Biological Evaluation and Applications

Antifungal Agents : A novel series of compounds featuring 1,2,3-triazole and piperidine rings demonstrated in vitro antifungal activities. Some compounds were comparable to established antifungals like miconazole (Sangshetti & Shinde, 2011).

Cancer Research : Compounds related to the query molecule were synthesized and tested for their anti-breast cancer activities. One compound showed a 20% reduction in tumor volumes in mice models, indicating potential in cancer treatment research (Wang et al., 2011).

Chemical Properties and Reactions

Synthetic Transformations : The compound underwent reactions with various substances, leading to the creation of S-substituted derivatives and 1-aminomethyl-1,2,4-triazole-5-thiones, highlighting its versatile nature in chemical synthesis (Vardanyan et al., 2020).

Molecular Docking and Synthesis : Novel heterocyclic compounds, including the query molecule, were synthesized and subjected to molecular docking studies, showing significant antibacterial and antifungal activities. This underscores its role in developing new antimicrobial agents (Vankadari et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c28-21(15-6-7-19-20(12-15)31-14-30-19)23-16-8-10-26(11-9-16)22(29)18-13-27(25-24-18)17-4-2-1-3-5-17/h1-7,12-13,16H,8-11,14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPWQTJVXIPKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2800876.png)

![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2800877.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2800881.png)

![5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2800882.png)

![3-{2-[butyl(methyl)amino]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2800890.png)

![1-(4-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE](/img/structure/B2800891.png)

![(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide](/img/structure/B2800892.png)

![Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2800895.png)